molecular formula C9H17NO8S B563398 2,3-Desisopropylidene Topiramate CAS No. 851957-35-2

2,3-Desisopropylidene Topiramate

Cat. No.: B563398
CAS No.: 851957-35-2
M. Wt: 299.294
InChI Key: VQFMBYSMXMIARD-JAGXHNFQSA-N
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Mechanism of Action

Target of Action

2,3-Desisopropylidene Topiramate is a metabolite of Topiramate . Topiramate primarily targets GABA-A receptors and AMPA/kainate glutamate receptors . The GABA-A receptors are involved in inhibitory neurotransmission, while the AMPA/kainate glutamate receptors are involved in excitatory neurotransmission .

Mode of Action

Topiramate binds to a non-benzodiazepine site on GABA-A receptors, enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain . This results in an increase in inhibitory (calming) effects in the brain. Additionally, topiramate antagonizes AMPA/kainate glutamate receptors, reducing neuronal excitability . This dual action helps to control seizures and prevent migraines .

Biochemical Pathways

The biochemical pathways affected by topiramate involve the modulation of GABAergic neurotransmission and the inhibition of excitatory glutamate activity . By enhancing GABA activity and reducing glutamate activity, topiramate helps to restore the balance between inhibitory and excitatory neurotransmission in the brain. This can help to control seizures and prevent migraines .

Pharmacokinetics

Topiramate is extensively excreted in urine . This compound, a metabolite of topiramate, is identified as a prominent urinary metabolite . The metabolism of topiramate is characterized by reactions of glucuronidation, hydroxylation, and hydrolysis that lead to the production of several minor metabolites .

Result of Action

The molecular and cellular effects of topiramate’s action include an increase in inhibitory neurotransmission (via GABA-A receptors) and a decrease in excitatory neurotransmission (via AMPA/kainate glutamate receptors) . These effects can help to control seizures and prevent migraines .

Action Environment

The action, efficacy, and stability of topiramate can be influenced by various environmental factors. For instance, enzyme induction by certain medications can affect the pharmacokinetics and metabolic profile of topiramate . Additionally, factors such as age, renal function, and body weight can also influence the clearance of topiramate .

Future Directions

The suitability of the LC-MS/MS method was successfully demonstrated by the quantification of all analytes in plasma samples of patients with epilepsy and can be considered as a reliable analytical tool for future investigations of the TPM metabolism .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Desisopropylidene Topiramate are not well-documented in the literature. It’s parent compound, Topiramate, is known to interact with several enzymes, proteins, and other biomolecules. For instance, Topiramate has been shown to bind to a non-benzodiazepine site on GABA-A receptors . It also antagonizes AMPA/kainate glutamate receptors, reducing neuronal excitability

Cellular Effects

Its parent compound, Topiramate, has been shown to have significant effects on various types of cells and cellular processes . For example, Topiramate has been found to reduce insulin resistance in C2C12 muscle cells and 3T3L-1 adipocytes

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Topiramate, its parent compound, is known to exert its effects at the molecular level through several mechanisms. These include blocking voltage-gated Na+ channels, inhibiting voltage-gated Ca2+ channels, inhibiting glutamate-mediated neurotransmission, inhibiting carbonic anhydrase isoenzyme, and enhancing GABA-mediated neurotransmission .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that Topiramate, its parent compound, has a plasma elimination half-life of 18–24 hours

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Topiramate, its parent compound, has been shown to have anti-kindling properties in some animal models

Metabolic Pathways

It is known that Topiramate is metabolized to form several minor metabolites, including this compound

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research

Preparation Methods

The synthesis of 2,3-Desisopropylidene Topiramate involves several steps, starting from the parent compound, Topiramate. The synthetic route typically includes the removal of isopropylidene groups from Topiramate under specific reaction conditions. Industrial production methods for this compound are not widely documented, but laboratory synthesis often involves the use of reagents such as acids or bases to facilitate the deprotection of isopropylidene groups .

Chemical Reactions Analysis

2,3-Desisopropylidene Topiramate undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

    Oxidation and Reduction: These reactions involve the transfer of electrons, resulting in changes to the oxidation state of the compound.

    Substitution: This type of reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

2,3-Desisopropylidene Topiramate can be compared with other metabolites of Topiramate, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO8S/c1-8(2)17-5-3-15-9(12,4-16-19(10,13)14)7(11)6(5)18-8/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFMBYSMXMIARD-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C(C2O1)O)(COS(=O)(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(COS(=O)(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652538
Record name 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851957-35-2
Record name 2,3-Desisopropylidene topiramate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851957352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DESISOPROPYLIDENE TOPIRAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN8AL5KYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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